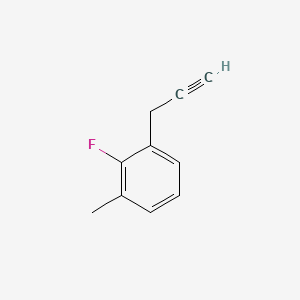
2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene is an organic compound with a unique structure that includes a fluorine atom, a methyl group, and a propynyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene typically involves the introduction of the fluorine atom, methyl group, and propynyl group onto the benzene ring through a series of chemical reactions. One common method involves the use of fluorination reagents to introduce the fluorine atom, followed by alkylation reactions to add the methyl and propynyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the efficient and consistent production of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the replacement of the fluorine atom or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene exerts its effects involves interactions with molecular targets and pathways within cells. The fluorine atom can influence the compound’s reactivity and binding affinity, while the propynyl group may affect its overall stability and solubility. These interactions can lead to various biological and chemical effects, depending on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-(prop-1-en-2-yl)benzene: Similar structure but lacks the fluorine atom.
1-Fluoro-4-(2-methyl-1-propen-1-yl)benzene: Similar structure with different substituents on the benzene ring.
4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide: Contains a fluorine atom and a propynyl group but has a different functional group attached to the benzene ring.
Uniqueness
2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene is unique due to the specific combination of substituents on the benzene ring. The presence of the fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and stability, compared to similar compounds without fluorine. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H9F |
|---|---|
Molekulargewicht |
148.18 g/mol |
IUPAC-Name |
2-fluoro-1-methyl-3-prop-2-ynylbenzene |
InChI |
InChI=1S/C10H9F/c1-3-5-9-7-4-6-8(2)10(9)11/h1,4,6-7H,5H2,2H3 |
InChI-Schlüssel |
VDFPVLLEXOWTCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CC#C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)



![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
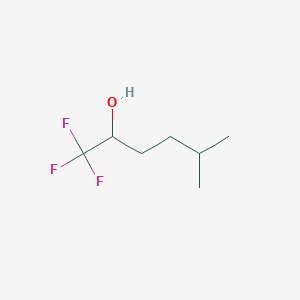
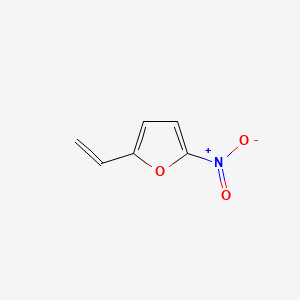
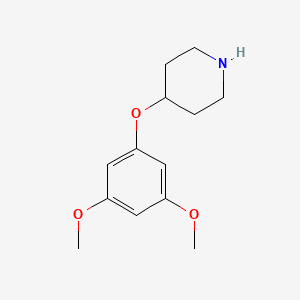
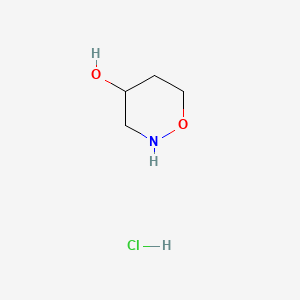
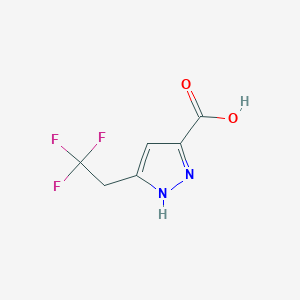
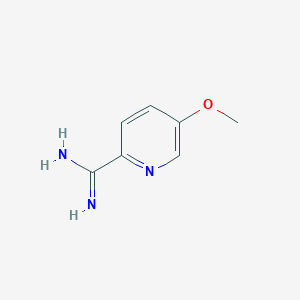
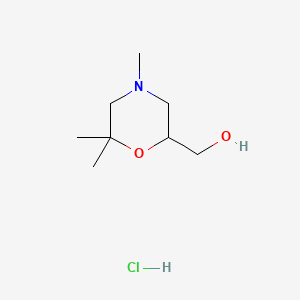
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
